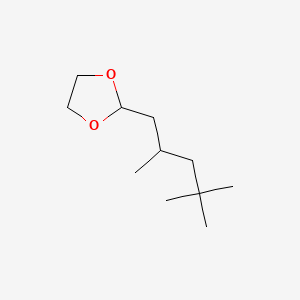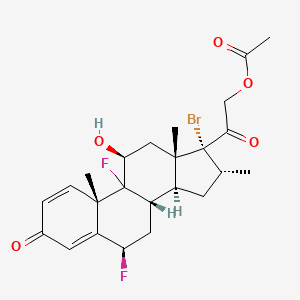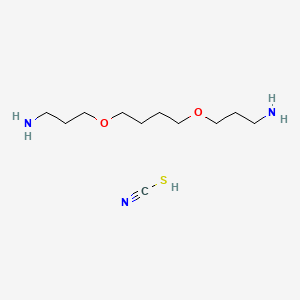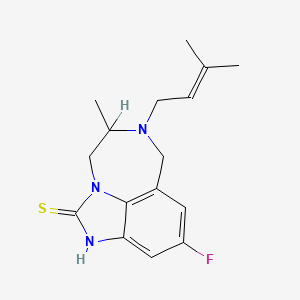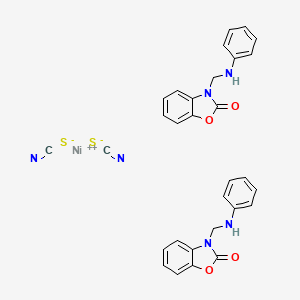
Nickel, bis(3-((phenylamino)methyl)-2(3H)-benzoxazolone-N(sup N(sup 3),O(sup 2))bis(thiocyanato-N))-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nickel, bis(3-((phenylamino)methyl)-2(3H)-benzoxazolone-N(sup N(sup 3),O(sup 2))bis(thiocyanato-N))- is a coordination compound featuring nickel as the central metal ion. Coordination compounds like this one are known for their diverse applications in various fields, including catalysis, material science, and medicine. The unique structure of this compound, with its specific ligands, imparts distinct chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Nickel, bis(3-((phenylamino)methyl)-2(3H)-benzoxazolone-N(sup N(sup 3),O(sup 2))bis(thiocyanato-N))- typically involves the reaction of nickel salts with the appropriate ligands under controlled conditions. A common synthetic route might include:
- Dissolving a nickel salt, such as nickel(II) chloride, in a suitable solvent like ethanol or water.
- Adding the ligand, 3-((phenylamino)methyl)-2(3H)-benzoxazolone, to the solution.
- Introducing thiocyanate ions to the mixture.
- Stirring the reaction mixture at a specific temperature, often around room temperature to 60°C, for several hours.
- Isolating the product by filtration and washing with cold solvent.
Industrial Production Methods
Industrial production of such compounds may involve similar steps but on a larger scale, with additional purification steps to ensure high purity and yield. Techniques like recrystallization and chromatography might be employed.
Análisis De Reacciones Químicas
Types of Reactions
Nickel, bis(3-((phenylamino)methyl)-2(3H)-benzoxazolone-N(sup N(sup 3),O(sup 2))bis(thiocyanato-N))- can undergo various chemical reactions, including:
Oxidation and Reduction: The nickel center can participate in redox reactions, altering its oxidation state.
Substitution: Ligands can be replaced by other ligands under certain conditions.
Coordination: The compound can form additional coordination bonds with other molecules or ions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrazine.
Substitution Reagents: Other ligands like phosphines or amines.
Major Products
The products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a higher oxidation state nickel complex, while substitution could result in a new coordination compound with different ligands.
Aplicaciones Científicas De Investigación
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as conductive polymers and nanomaterials.
Mecanismo De Acción
The mechanism by which Nickel, bis(3-((phenylamino)methyl)-2(3H)-benzoxazolone-N(sup N(sup 3),O(sup 2))bis(thiocyanato-N))- exerts its effects depends on its specific application:
Catalysis: The nickel center facilitates the breaking and forming of chemical bonds, lowering the activation energy of reactions.
Biological Activity: The compound may interact with cellular components, such as proteins or DNA, disrupting normal cellular functions.
Material Science: The unique coordination environment of the nickel ion can influence the electronic properties of materials.
Comparación Con Compuestos Similares
Similar Compounds
- Nickel, bis(2,2’-bipyridine)bis(thiocyanato-N)
- Nickel, bis(1,10-phenanthroline)bis(thiocyanato-N)
- Nickel, bis(ethylenediamine)bis(thiocyanato-N)
Uniqueness
Nickel, bis(3-((phenylamino)methyl)-2(3H)-benzoxazolone-N(sup N(sup 3),O(sup 2))bis(thiocyanato-N))- is unique due to its specific ligand structure, which imparts distinct chemical properties and potential applications. The presence of the benzoxazolone and phenylamino groups can influence the compound’s reactivity, stability, and interaction with other molecules.
Propiedades
Número CAS |
82498-00-8 |
|---|---|
Fórmula molecular |
C30H24N6NiO4S2 |
Peso molecular |
655.4 g/mol |
Nombre IUPAC |
3-(anilinomethyl)-1,3-benzoxazol-2-one;nickel(2+);dithiocyanate |
InChI |
InChI=1S/2C14H12N2O2.2CHNS.Ni/c2*17-14-16(10-15-11-6-2-1-3-7-11)12-8-4-5-9-13(12)18-14;2*2-1-3;/h2*1-9,15H,10H2;2*3H;/q;;;;+2/p-2 |
Clave InChI |
YOPJUOZARGGJJZ-UHFFFAOYSA-L |
SMILES canónico |
C1=CC=C(C=C1)NCN2C3=CC=CC=C3OC2=O.C1=CC=C(C=C1)NCN2C3=CC=CC=C3OC2=O.C(#N)[S-].C(#N)[S-].[Ni+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


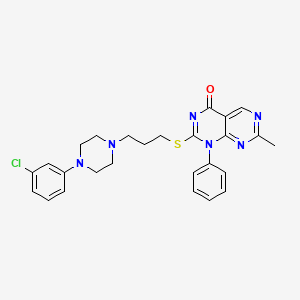
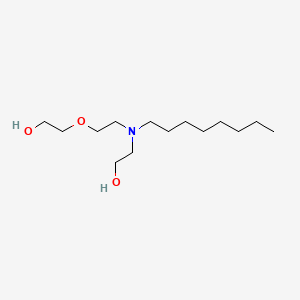
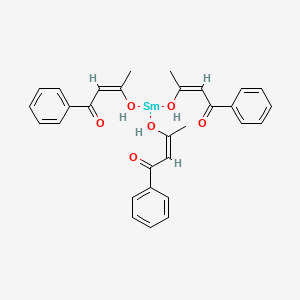
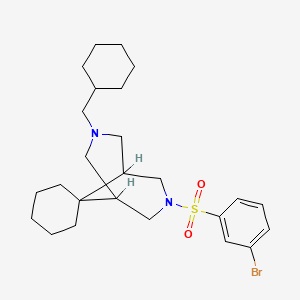
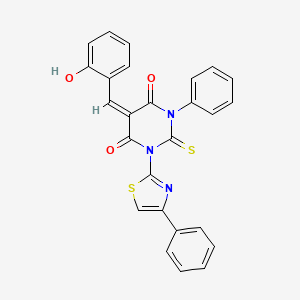
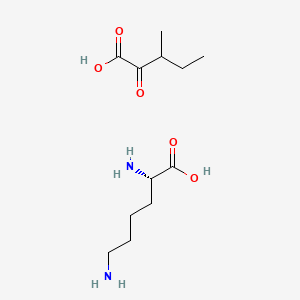
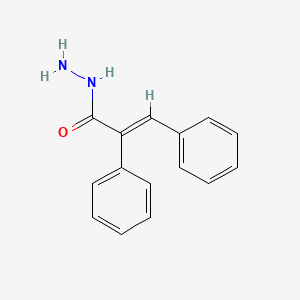

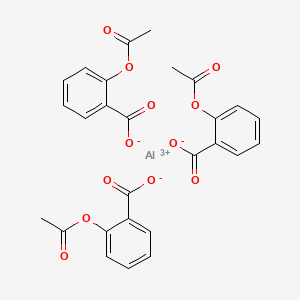
![1-[2-[[2-Chloro-4-[(4-nitrophenyl)azo]phenyl]amino]ethyl]-4-methylpyridinium chloride](/img/structure/B15183268.png)
